Empagliflozinalpha-Anomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

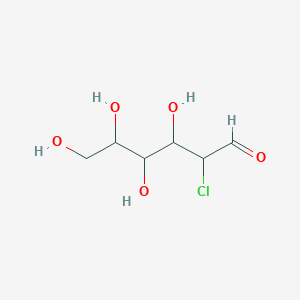

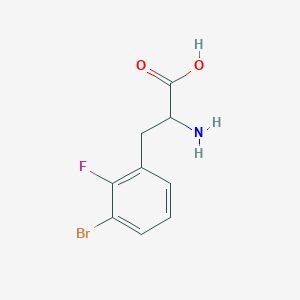

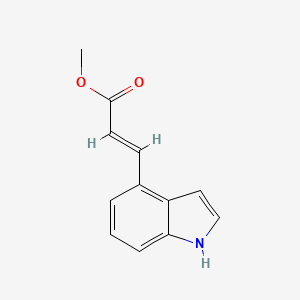

Empagliflozine alpha-anomère est un composé apparenté à l'empagliflozine, un inhibiteur du cotransporteur sodium-glucose 2 (SGLT2) utilisé principalement dans le traitement du diabète de type 2. L'empagliflozine agit en inhibant la réabsorption du glucose dans les reins, favorisant ainsi son excrétion dans l'urine et contribuant à l'abaissement de la glycémie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'empagliflozine alpha-anomère implique plusieurs étapes, à partir de composés organiques de baseLes réactifs courants utilisés dans la synthèse comprennent l'acétonitrile, le méthanol et divers catalyseurs .

Méthodes de production industrielle

La production industrielle de l'empagliflozine alpha-anomère suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Empagliflozine alpha-anomère subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Agents de substitution : Halogènes, agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

Empagliflozine alpha-anomère a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude des inhibiteurs du SGLT2 et de leurs interactions avec divers substrats.

Biologie : Investigué pour ses effets sur le métabolisme du glucose et la sensibilité à l'insuline dans les modèles cellulaires et animaux.

Médecine : Exploré pour ses avantages thérapeutiques potentiels dans le traitement de pathologies comme le diabète, l'insuffisance cardiaque et la maladie rénale chronique.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans les processus de contrôle qualité

Mécanisme d'action

Empagliflozine alpha-anomère exerce ses effets en inhibant le cotransporteur sodium-glucose 2 (SGLT2) dans les reins. Cette inhibition empêche la réabsorption du glucose à partir du filtrat glomérulaire, entraînant une augmentation de l'excrétion du glucose dans l'urine. Les cibles moléculaires impliquées comprennent les protéines SGLT2 situées dans les tubules proximaux des composants néphroniques des reins .

Applications De Recherche Scientifique

Empagliflozinalpha-Anomer has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying SGLT2 inhibitors and their interactions with various substrates.

Biology: Investigated for its effects on glucose metabolism and insulin sensitivity in cellular and animal models.

Medicine: Explored for its potential therapeutic benefits in treating conditions like diabetes, heart failure, and chronic kidney disease.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes

Mécanisme D'action

Empagliflozinalpha-Anomer exerts its effects by inhibiting the sodium-glucose cotransporter-2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to increased glucose excretion in the urine. The molecular targets involved include the SGLT2 proteins located in the proximal tubules of the nephronic components in the kidneys .

Comparaison Avec Des Composés Similaires

Composés similaires

Canagliflozine : Un autre inhibiteur du SGLT2 avec des effets hypoglycémiants similaires, mais des profils d'effets secondaires différents.

Dapagliflozine : Similaire à l'empagliflozine alpha-anomère dans son mécanisme d'action, mais avec des variations dans ses propriétés pharmacocinétiques.

Ertugliflozine : Partage la même classe, mais diffère en termes de sélectivité et de puissance

Unicité

Empagliflozine alpha-anomère est unique en raison de sa grande sélectivité pour le SGLT2 par rapport au SGLT1, ce qui minimise les effets hors cible et améliore son efficacité thérapeutique. De plus, il a montré des avantages significatifs dans la réduction des événements cardiovasculaires et rénaux dans les études cliniques .

Propriétés

IUPAC Name |

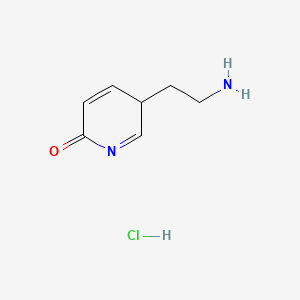

2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWASQILIWPZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

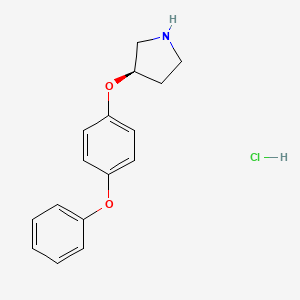

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)

![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)